2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromo-2-chloro-5-methylphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-6-4-7(9(12)8(11)5-6)10-13-2-3-14-10/h4-5,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEKHSZQICRLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Cl)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Bromo 2 Chloro 5 Methylphenyl 1,3 Dioxolane
Precursor Synthesis and Functionalization of the Aryl Moiety
The cornerstone of the synthesis is the preparation of the precursor, 3-bromo-2-chloro-5-methylbenzaldehyde (B2806272). This requires the strategic introduction of bromo, chloro, and methyl groups onto the benzene (B151609) ring in the correct orientation relative to the aldehyde function.
The synthesis of polysubstituted benzaldehydes like 3-bromo-2-chloro-5-methylbenzaldehyde is not typically a single-step reaction but rather a sequence of reactions. A common approach involves the functionalization of a less complex, commercially available starting material. For instance, the synthesis could commence from a substituted toluene (B28343) or aniline (B41778) derivative, with the aldehyde group being introduced or unmasked at a suitable stage.
One plausible synthetic pathway involves the oxidation of the corresponding benzyl (B1604629) alcohol, (3-bromo-2-chloro-5-methylphenyl)methanol. This oxidation can be achieved using a variety of oxidizing agents, such as manganese(IV) oxide in a solvent like dichloromethane. Another route could be the formylation of a pre-functionalized aromatic ring.
Alternatively, methods starting from anilines, such as a Sandmeyer-type reaction, can be employed to introduce the halogen substituents. For example, a substituted aniline can be diazotized and subsequently treated with copper(I) halides to install the bromo or chloro groups. orgsyn.org The aldehyde functionality can be introduced via reactions like the Gattermann or Vilsmeier-Haack reaction on an appropriately substituted aromatic precursor.
The precise placement of the bromo, chloro, and methyl groups on the aromatic ring is governed by the principles of electrophilic aromatic substitution and the directing effects of the substituents already present.
Halogenation : The introduction of bromine and chlorine atoms onto a benzene ring is typically achieved through electrophilic halogenation. libretexts.org This reaction uses bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org The regioselectivity of the halogenation is directed by the existing substituents on the ring. For example, a methyl group is an ortho-, para-director, while an aldehyde group is a meta-director. The sequence of these substitution reactions is critical to achieving the desired 3-bromo-2-chloro-5-methyl substitution pattern.
Methylation : The methyl group is often present in the initial starting material, such as p-toluidine (B81030) or m-cresol, to guide the subsequent substitution steps. Friedel-Crafts alkylation is a classic method for introducing methyl groups, although it can be prone to polysubstitution and rearrangement.
A hypothetical synthetic sequence could start with 3-methylaniline. Chlorination followed by bromination would need to be carefully controlled to achieve the desired 2-chloro and 3-bromo positions. The amino group, being a strong activating group, would direct these substitutions. Subsequently, the amino group can be converted to the aldehyde via a Sandmeyer-type reaction involving diazotization and reaction with a formylating agent.
1,3-Dioxolane (B20135) Ring Formation
The final step in the synthesis of the target compound is the formation of the 1,3-dioxolane ring. This is achieved by converting the aldehyde functional group of 3-bromo-2-chloro-5-methylbenzaldehyde into a cyclic acetal (B89532). This reaction not only yields the final product but also serves as a common strategy for protecting the aldehyde group during further synthetic transformations. thieme-connect.de
The formation of the 1,3-dioxolane ring is accomplished through the acid-catalyzed condensation reaction of the aldehyde with ethylene (B1197577) glycol. chemicalbook.combyjus.com In this equilibrium reaction, the aldehyde reacts with the two hydroxyl groups of ethylene glycol to form a five-membered ring containing two oxygen atoms, with the concomitant elimination of a water molecule. To drive the reaction to completion, the water produced is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene. thieme-connect.de
A variety of acid catalysts can be employed to facilitate the acetalization reaction. The choice of catalyst can influence reaction times and yields.
| Catalyst Type | Specific Examples | Reference |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | chemicalbook.comgoogle.comlearncbse.in |
| Lewis Acids | Tin(IV) chloride (SnCl₄), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | chemicalbook.comorganic-chemistry.org |
| Solid Acid Catalysts | Sulfonated cation exchangers (e.g., FIBAN K-1), Sulfonic acid functionalized metal-organic frameworks (MOFs) | researchgate.net |
| Photocatalysts | Eosin Y |
Table 1: Catalysts Used in Acetalization Reactions
Homogeneous catalysts like p-toluenesulfonic acid are widely used due to their effectiveness and availability. chemicalbook.comgoogle.com However, heterogeneous catalysts, such as ion-exchange resins or functionalized MOFs, offer advantages in terms of easier separation from the reaction mixture and potential for recycling. researchgate.net
The efficiency of the dioxolane formation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the type and amount of catalyst.
Solvent Effects : Nonpolar solvents that form an azeotrope with water, such as toluene or benzene, are frequently used to facilitate water removal and shift the reaction equilibrium towards the product side. thieme-connect.de In some cases, solvent-free conditions can be employed, which offers environmental and economic benefits. A patent for a similar compound, 3-bromobenzaldehyde (B42254) acetal, describes a process using vacuum to remove the water generated, thus avoiding the need for a solvent. google.com
Temperature : The reaction is typically conducted at elevated temperatures, often at the boiling point of the solvent, to facilitate the azeotropic removal of water. google.comresearchgate.net A patented method for a related synthesis specifies a temperature range of 100–130 °C under vacuum. google.com
Acid Catalysts : The concentration of the acid catalyst is a critical parameter. Sufficient catalyst is needed to ensure a reasonable reaction rate, but excessive amounts can lead to side reactions or difficulties in purification. Catalytic quantities are generally sufficient. researchgate.net The reaction is worked up by neutralizing the acid catalyst, often with a mild base like sodium bicarbonate.
Advanced Synthetic Routes and Strategies
Modern organic synthesis prioritizes not only the successful formation of a target molecule but also the elegance, efficiency, and environmental impact of the chosen route. For a substituted 2-aryl-1,3-dioxolane like 2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane, this involves moving beyond classical acetalization reactions towards more sophisticated strategies that offer greater control and sustainability. These include methods for controlling stereochemistry, applying principles of green chemistry, and utilizing convergent multicomponent reactions.
Diastereoselective Synthesis of 2-Aryl-1,3-dioxolane Systems
The synthesis of specific stereoisomers, or diastereomers, is crucial when a molecule contains multiple chiral centers, as the spatial arrangement of atoms can dictate its biological activity and physical properties. The 1,3-dioxolane ring can possess chirality at the 2, 4, and 5 positions. Diastereoselective synthesis aims to selectively produce one desired diastereomer over others.
A primary strategy for achieving diastereoselectivity is the use of chiral starting materials. The reaction of an aldehyde, such as 3-bromo-2-chloro-5-methylbenzaldehyde, with an enantiomerically pure diol (e.g., (2R,3R)-butane-2,3-diol) will result in the formation of a chiral 1,3-dioxolane with a specific, controlled stereochemistry. Because the stereocenters of the diol are not directly involved in the reaction, their configuration is retained, yielding a product with high enantiomeric excess.
More advanced methods involve the creation of stereocenters during the reaction sequence. One such approach is the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent. This reaction proceeds through a 1,3-dioxolan-2-yl cation intermediate. The stereochemical outcome is controlled by the steric influence of existing groups, such as an aryl substituent, which directs the nucleophilic attack to a specific face of the cation, thereby ensuring a high diastereomeric ratio.
Biocatalysis also presents a powerful tool for stereocontrol. Chemoenzymatic cascades can be employed to produce chiral diols from simple aliphatic aldehydes with high stereoselectivity. These biologically-derived diols can then be reacted with an aryl aldehyde in a subsequent chemical step to furnish the final, highly stereoselective dioxolane product.
| Method | Key Reagents/Catalysts | Principle of Stereocontrol | Typical Outcome |
|---|---|---|---|
| Chiral Substrate Control | Enantiopure diols (e.g., (2R,3R)-butane-2,3-diol) | Transfer of existing chirality from the diol to the product. | High enantiomeric excess (>99% ee). |
| Hypervalent Iodine-Mediated Assembly | Alkene, Carboxylic Acid, Silyl Enol Ether, PhI(OAc)₂ | Diastereoface-selective trapping of a 1,3-dioxolan-2-yl cation intermediate, directed by steric hindrance. | High diastereomeric ratios (dr). |
| Chemoenzymatic Cascade | Aldehydes, Enzymes (e.g., Benzaldehyde Lyase, Oxidoreductase), Ruthenium catalyst | Enzymatic synthesis of chiral diols followed by chemical acetalization. | Highly stereoselective formation of the final product. |
Application of Green Chemistry Principles in Dioxolane Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of dioxolanes can be made significantly more environmentally benign by adhering to these principles.
A key area of improvement is the reduction or elimination of hazardous organic solvents. Traditional acetalization often uses toluene or benzene with a Dean-Stark apparatus to remove water, which are volatile and toxic solvents. Green alternatives include solvent-free reaction conditions. For instance, the reaction between an aldehyde and a diol can be performed without any solvent, using microwave irradiation in the presence of a solid acid catalyst like montmorillonite (B579905) K10 clay. This method is not only environmentally friendly but also significantly faster, reducing reaction times from hours to minutes. Photo-organocatalytic methods offer another mild and green protocol, using a photocatalyst like thioxanthenone and visible light from common lamps to drive the acetalization of aldehydes efficiently.
| Parameter | Conventional Method (e.g., Dean-Stark) | Green Method (e.g., Microwave-Assisted) |
|---|---|---|
| Solvent | Toluene or Benzene | Solvent-free |
| Catalyst | p-Toluenesulfonic acid | Montmorillonite K10 (recyclable solid acid) |
| Energy Source | Conventional heating (reflux) | Microwave irradiation (energy efficient) |
| Reaction Time | 5-16 hours | 10-30 minutes |
| Waste | Hazardous solvent waste | Minimal to no waste |
Multicomponent Reactions
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.
While the most famous MCRs like the Ugi and Passerini reactions typically yield peptide-like structures, the principles of multicomponent assembly can be applied to the synthesis of heterocyclic systems, including 1,3-dioxolanes. A notable example is a three-component reaction that stereoselectively forms substituted 1,3-dioxolanes from
Reactivity and Reaction Mechanism Studies of 2 3 Bromo 2 Chloro 5 Methylphenyl 1,3 Dioxolane
Dioxolane Ring Opening and Cleavage Pathways
The 1,3-dioxolane (B20135) group, a cyclic acetal (B89532), is generally stable under neutral or basic conditions but is susceptible to cleavage under acidic catalysis. This reactivity is central to its role as a protecting group for aldehydes and ketones.
Acid-Catalyzed Hydrolysis Mechanisms
The hydrolysis of 2-aryl-1,3-dioxolanes in aqueous acid proceeds through a well-established A-1 mechanism. The reaction is initiated by the rapid and reversible protonation of one of the dioxolane oxygen atoms by a hydronium ion. This is followed by the rate-determining step: the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This benzylic cation is then attacked by water, and a subsequent deprotonation step yields the parent aldehyde (3-bromo-2-chloro-5-methylbenzaldehyde) and ethylene (B1197577) glycol.
The stability of the intermediate oxocarbenium ion is a critical factor in the rate of hydrolysis. For the title compound, the phenyl ring is substituted with two electron-withdrawing halogens (bromine and chlorine) and one electron-donating methyl group. The strong inductive electron-withdrawing effects of the halogens are expected to destabilize the positively charged intermediate, thereby slowing the rate of hydrolysis compared to an unsubstituted 2-phenyl-1,3-dioxolane (B1584986).
Interactive Data Table: Predicted Relative Hydrolysis Rates
| Substituent Pattern on Phenyl Ring | Predicted Relative Rate of Hydrolysis | Rationale |
| 4-Methoxy (Strongly Activating) | Fastest | Methoxy group strongly stabilizes the oxocarbenium ion via resonance. |
| 4-Methyl (Activating) | Fast | Methyl group stabilizes the oxocarbenium ion via induction and hyperconjugation. |
| Unsubstituted | Moderate | Baseline for comparison. |
| 3-Bromo-2-chloro-5-methyl | Slow | Dominant deactivating inductive effect of two halogens destabilizes the carbocation, outweighing the activating effect of the methyl group. |
| 4-Nitro (Strongly Deactivating) | Slowest | Nitro group strongly destabilizes the oxocarbenium ion through inductive and resonance effects. |
Lewis Acid Mediated Transformations
Lewis acids can also promote the cleavage of the dioxolane ring by coordinating to one of the oxygen atoms. This coordination enhances the electrophilicity of the acetal carbon, making the C-O bond more susceptible to cleavage. This process can occur under anhydrous conditions, leading to transformations other than simple hydrolysis. Depending on the Lewis acid and the reaction conditions, the resulting intermediate can be trapped by various nucleophiles or undergo rearrangements. For instance, treatment with a Lewis acid in the presence of a hydride source could lead to the reductive cleavage of the acetal.
Interactive Data Table: Potential Lewis Acid Mediated Reactions
| Lewis Acid | Co-reagent / Conditions | Potential Product(s) |
| TiCl₄, ZnCl₂ | Triethylsilane (Et₃SiH) | 1-Bromo-2-chloro-3-(ethoxymethyl)-5-methylbenzene |
| BF₃·OEt₂ | Thiol (e.g., Ethanethiol) | 3-Bromo-2-chloro-5-methylbenzaldehyde (B2806272) diethyl dithioacetal |
| Zn(OTf)₂ | Heat, non-polar solvent | Potential for rearrangement or isomerization products. |
| AlCl₃ | Benzene (B151609) | 1-(3-Bromo-2-chloro-5-methylphenyl)-1-phenylmethane (after reductive workup) |
Reactions on the Substituted Phenyl Ring
The 3-bromo-2-chloro-5-methylphenyl group offers multiple sites and pathways for chemical modification, including metal-mediated reactions and electrophilic substitution.
Directed ortho-Metalation Studies Involving Halogen Substituents
Directed ortho-metalation (DoM) involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. In the subject molecule, none of the substituents are considered powerful DMGs. However, reactions with strong bases like n-butyllithium can lead to two competitive pathways: C-H deprotonation or halogen-metal exchange.
The most acidic aromatic proton is likely at the C6 position, ortho to the chlorine atom. However, halogen-metal exchange is often a very fast process, kinetically outcompeting deprotonation, especially with aryl bromides. The established reactivity trend for this exchange is I > Br > Cl. Therefore, treatment of 2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane with an alkyllithium reagent at low temperature is most likely to result in a rapid bromine-lithium exchange, yielding the 2-(2-chloro-3-lithio-5-methylphenyl)-1,3-dioxolane intermediate. This aryllithium species can then be trapped with various electrophiles to achieve substitution at the C3 position.
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of two different halogen atoms on the phenyl ring (bromine and chlorine) makes the molecule an excellent substrate for chemoselective transition metal-catalyzed cross-coupling reactions. The selectivity is governed by the relative rates of oxidative addition of the palladium catalyst to the C-X bonds, which follows the general order C-I > C-Br > C-Cl. Consequently, reactions are expected to occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron compound. The reaction of the title compound with a variety of boronic acids or esters would selectively replace the bromine atom, yielding 2-(2-chloro-3-aryl-5-methylphenyl)-1,3-dioxolane derivatives.
Heck Reaction: The Heck reaction couples the aryl halide with an alkene under palladium catalysis. This would allow for the introduction of a vinyl group at the C3 position, selectively displacing the bromide.
Buchwald-Hartwig Amination: This powerful method forms carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. The C-Br bond of the substrate would selectively react with various primary or secondary amines to produce 2-(3-amino-2-chloro-5-methylphenyl)-1,3-dioxolane derivatives.
Interactive Data Table: Predicted Products of Selective Cross-Coupling at the C-Br Bond
| Reaction Type | Coupling Partner | Catalyst System (Example) | Predicted Major Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(2-Chloro-5-methyl-[1,1'-biphenyl]-3-yl)-1,3-dioxolane |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-(2-Chloro-4'-methoxy-5-methyl-[1,1'-biphenyl]-3-yl)-1,3-dioxolane | |
| Methylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 2-(2-Chloro-3,5-dimethylphenyl)-1,3-dioxolane | |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-(2-Chloro-5-methyl-3-styrylphenyl)-1,3-dioxolane |
| Ethyl acrylate | PdCl₂(PPh₃)₂, K₂CO₃ | Ethyl 3-(3-(1,3-dioxolan-2-yl)-2-chloro-5-methylphenyl)acrylate | |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(3-(1,3-Dioxolan-2-yl)-2-chloro-5-methylphenyl)morpholine |
| Aniline (B41778) | Pd(OAc)₂, XPhos, Cs₂CO₃ | N-(3-(1,3-Dioxolan-2-yl)-2-chloro-5-methylphenyl)aniline | |
| Diethylamine | Pd(OAc)₂, RuPhos, K₃PO₄ | N-(3-(1,3-Dioxolan-2-yl)-2-chloro-5-methylphenyl)-N-ethylamine |
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The regiochemical outcome is determined by the directing effects of the substituents already present. In this compound, there is only one available position for substitution: C6. To predict the feasibility of a reaction at this position, the electronic effects of all four substituents must be considered.
-CH₃ (at C5): An activating group, directing ortho and para. It activates the C4 and C6 positions.
-Cl (at C2): A deactivating group, directing ortho and para. It directs to the C1 and C3 positions (both blocked).
-Br (at C3): A deactivating group, directing ortho and para. It directs to the C2 and C4 positions (both blocked).
-CH(OR)₂ (at C1): The dioxolane-substituted carbon is analogous to an alkyl group with electronegative substituents. It is considered a weakly deactivating group that directs ortho and para. It directs to the C2 and C6 positions.
The C6 position is ortho to the dioxolane group and para to the bromine atom. It is also activated by the methyl group. However, the ring is heavily substituted and carries three deactivating groups (Cl, Br, and the dioxolane moiety) versus only one activating group (methyl). The cumulative effect is a significant deactivation of the aromatic ring towards electrophilic attack. Therefore, electrophilic aromatic substitution would likely require harsh conditions and may proceed in low yield, if at all.
Interactive Data Table: Analysis of Substituent Effects for Electrophilic Attack at C6
| Substituent | Position | Effect on Ring Reactivity | Directing Influence on C6 |
| -CH(OR)₂ | C1 | Deactivating (Inductive) | ortho (Favorable) |
| -Cl | C2 | Deactivating (Inductive) | meta (Unfavorable) |
| -Br | C3 | Deactivating (Inductive) | para (Favorable) |
| -CH₃ | C5 | Activating (Inductive/Hyperconjugation) | ortho (Favorable) |
Transformations of the Dioxolane System
The 1,3-dioxolane ring is a five-membered cyclic acetal that is generally stable under neutral and basic conditions but susceptible to cleavage under acidic conditions. thieme-connect.de Transformations involving this system are crucial for both deprotection strategies and further molecular modifications.
Derivatization at the Dioxolane Carbonyl Carbon
The carbon atom at position 2 of the dioxolane ring, often referred to as the acetal or formerly the carbonyl carbon, is the primary site of reactivity. While direct derivatization on the intact acetal is uncommon without ring opening, its reactivity is implicitly linked to the equilibrium with the parent aldehyde.
The most fundamental reaction at this position is the acid-catalyzed hydrolysis to regenerate the original aldehyde and ethylene glycol. wikipedia.org This reaction is reversible and its equilibrium can be controlled by the removal of water. The generally accepted mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to a hemiacetal, which then breaks down to the aldehyde and ethylene glycol.
Thiol-promoted radical additions to the C-H bond at the C2 position of the dioxolane ring can also occur, enabling the formation of a-amino aldehydes after conversion of the starting imines. organic-chemistry.org Although this represents a direct functionalization, the primary route for derivatization remains the hydrolysis to the aldehyde, which can then undergo a wide array of classical carbonyl reactions such as oxidation, reduction, and olefination.
Below is a table summarizing typical conditions for the deprotection of 2-aryl-1,3-dioxolanes, which is a key step for subsequent derivatization of the liberated carbonyl group.
| Reagent/Catalyst | Solvent | Conditions | Outcome |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, Acetone, THF | Room Temperature to Reflux | Hydrolysis to Aldehyde |
| Lewis Acids (e.g., FeCl₃, ZnCl₂) | Acetonitrile (B52724), Dichloromethane | Mild Conditions | Cleavage of Acetal |
| NaBArF₄ | Water | 30 °C | Deprotection to Aldehyde wikipedia.org |
| Iodine | Acetone | Room Temperature | Mild Deprotection |
This table presents generalized conditions for the deprotection of 2-aryl-1,3-dioxolanes based on established chemical principles.
Rearrangement Reactions of the Dioxolane Ring
Rearrangement reactions involving the 1,3-dioxolane ring itself are not common, as the ring is generally stable under non-hydrolytic conditions. However, under specific circumstances, such as in the presence of strong acids or upon generation of a reactive intermediate, rearrangements can be induced.
One potential rearrangement could involve the formation of a 1,3-dioxolan-2-yl cation intermediate. nih.gov In the presence of a suitable nucleophile, this cation can be trapped to form substituted dioxolane products. nih.gov While this is more of a substitution reaction, intramolecular trapping could lead to rearranged products.
In the context of 2-aryl-1,3-dioxolanes, acid-catalyzed rearrangements might involve interactions with the aromatic ring, although such reactions are highly substrate-dependent and not widely reported. More common are ring-opening and re-closing reactions that can lead to the formation of different heterocyclic systems, particularly if other functional groups are present on the molecule that can participate in intramolecular reactions. sciforum.netresearchgate.net For instance, treatment of certain complex heterocyclic systems containing a reactive moiety with nucleophiles can lead to ring-opening of one heterocycle followed by an intramolecular cyclization to form a new, rearranged ring system. sciforum.netresearchgate.net
Detailed studies on the specific rearrangement pathways for this compound are not extensively documented. However, the general principles of acetal chemistry suggest that any such rearrangement would likely proceed through a cationic intermediate under acidic conditions.
The following table outlines hypothetical conditions that could promote rearrangement studies in dioxolane systems.
| Condition | Proposed Intermediate | Potential Outcome |
| Strong Lewis or Brønsted Acids | Oxocarbenium Ion | Ring opening-closing, potential interaction with aryl substituents |
| Photochemical Irradiation | Radical Intermediates | C-C or C-O bond cleavage followed by rearrangement |
| Transition Metal Catalysis | Metal-complexed species | Insertion or cycloaddition reactions |
This table is based on general principles of organic reaction mechanisms and is intended to suggest avenues for research into the rearrangement reactions of 2-aryl-1,3-dioxolanes.
A comprehensive search for scientific literature and spectral data has been conducted to provide an article on the advanced spectroscopic and structural characterization of this compound, adhering to the specified detailed outline.
Despite extensive searches for experimental data, specific high-resolution 1H and 13C NMR spectra, two-dimensional NMR (COSY, HSQC, HMBC) data, high-resolution mass spectrometry (HRMS) results, tandem mass spectrometry (MS/MS) fragmentation analysis, and X-ray crystallography data for the precise compound "this compound" are not available in the public domain through the accessed scientific databases and resources.
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Advanced Spectroscopic and Structural Characterization of 2 3 Bromo 2 Chloro 5 Methylphenyl 1,3 Dioxolane
Vibrational Spectroscopy (Infrared and Raman)
A comprehensive analysis of the vibrational modes of 2-(3-bromo-2-chloro-5-methylphenyl)-1,3-dioxolane through Infrared (IR) and Raman spectroscopy provides critical insights into its molecular structure and bonding. While specific experimental spectra for this exact compound are not extensively published in peer-reviewed literature, a detailed theoretical analysis based on well-established principles of vibrational spectroscopy allows for the prediction and interpretation of its key spectral features. The vibrational assignments can be understood by considering the contributions from the substituted phenyl ring and the dioxolane moiety.
The infrared and Raman spectra are expected to be complex due to the low symmetry of the molecule. The presence of heavy atoms like bromine and chlorine will give rise to distinct low-frequency vibrations. The primary vibrational modes can be categorized as follows:
Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl ring are anticipated in the 3100-3000 cm⁻¹ region. The precise frequencies will be influenced by the electronic effects of the bromo, chloro, and methyl substituents.
Aliphatic C-H Stretching: The C-H stretching vibrations of the dioxolane ring are expected to appear in the 3000-2800 cm⁻¹ range. These are typically sharp and of moderate to strong intensity in the IR spectrum.
C=C Stretching of the Aromatic Ring: The characteristic stretching vibrations of the carbon-carbon double bonds within the phenyl ring are predicted to occur in the 1600-1450 cm⁻¹ region. The substitution pattern will likely result in multiple bands.
C-O Stretching of the Dioxolane Ring: The C-O stretching modes of the dioxolane ring are a key feature and are expected to produce strong bands in the IR spectrum, typically in the 1200-1000 cm⁻¹ region. These are often coupled vibrations.
C-Cl and C-Br Stretching: The carbon-chlorine and carbon-bromine stretching vibrations are anticipated at lower frequencies. The C-Cl stretch is typically observed in the 800-600 cm⁻¹ range, while the C-Br stretch appears at even lower wavenumbers, generally between 600 and 500 cm⁻¹. These bands can be weak in the IR spectrum but may be more prominent in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |
| Aliphatic C-H Stretch | 3000 - 2800 | Strong | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Strong |
| CH₂ Bending (Dioxolane) | 1475 - 1445 | Medium | Weak |
| C-H Bending (Aromatic) | 1300 - 1000 | Medium | Medium |
| C-O Stretch (Dioxolane) | 1200 - 1000 | Strong | Weak |
| C-Cl Stretch | 800 - 600 | Medium | Strong |
| C-Br Stretch | 600 - 500 | Weak | Strong |
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
The stereogenic center in this compound arises from the acetal (B89532) carbon, making the compound chiral and capable of existing as a pair of enantiomers. Chiral chromatography is the definitive analytical technique for the separation and quantification of these enantiomers, which is crucial for applications where stereoisomeric purity is a critical parameter.
The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The choice of the CSP and the mobile phase is critical for achieving successful enantioseparation.
For a compound like this compound, a normal-phase high-performance liquid chromatography (HPLC) method would likely be the initial approach. This would typically involve a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The selection of the specific chiral column and the optimization of the mobile phase composition and flow rate are essential for achieving baseline separation of the enantiomers.
Interactive Data Table: Hypothetical Chiral HPLC Method Parameters
| Parameter | Condition |
| Chromatographic Mode | Normal-Phase HPLC |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Under such optimized conditions, one would expect to observe two distinct peaks in the chromatogram, corresponding to the two enantiomers. The enantiomeric excess (% ee) can then be calculated from the relative peak areas. In the absence of diastereomers, this method provides a robust assessment of enantiomeric purity.
Computational and Theoretical Investigations of 2 3 Bromo 2 Chloro 5 Methylphenyl 1,3 Dioxolane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties (e.g., TPSA, LogP, dipole moment)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Had data been available for 2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane, DFT calculations would provide values for key molecular properties. These properties are crucial for predicting a compound's behavior in various chemical and biological systems.
Topological Polar Surface Area (TPSA): This property is calculated from the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to be transported across cell membranes.
LogP: This value represents the logarithm of the partition coefficient between octanol (B41247) and water, indicating a molecule's hydrophilicity or lipophilicity. It is critical for predicting pharmacokinetic properties.
A hypothetical data table for such properties would look like this:
| Property | Predicted Value | Unit |
| TPSA | Data not available | Ų |
| LogP | Data not available | |
| Dipole Moment | Data not available | Debye |
Conformational Analysis and Energy Landscapes
This type of analysis involves calculating the energy of the molecule as its bonds are rotated. The goal is to identify the most stable three-dimensional shapes (conformers) the molecule can adopt. An energy landscape map would show the low-energy conformers as valleys, providing insight into the molecule's flexibility and the shapes it is most likely to assume.
Molecular Dynamics Simulations (if applicable to specific interactions)
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. If this compound were studied for its interaction with a biological target, such as a protein, MD simulations could reveal the dynamics of the binding process, the stability of the molecule-protein complex, and the specific intermolecular forces involved.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be used to map out the step-by-step pathway of a chemical reaction. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanism for the synthesis or degradation of this compound.
Prediction of Spectroscopic Parameters and Chemical Shifts
Quantum chemical methods are also used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. These predicted spectra are invaluable for confirming the identity and structure of a synthesized compound by comparing the theoretical data to experimental results.
A hypothetical table for predicted NMR shifts would be structured as follows:
| Atom | Predicted Chemical Shift (δ) |
| ¹H | Data not available |
| ¹³C | Data not available |
Biological Activity and Mechanistic Insights of 2 3 Bromo 2 Chloro 5 Methylphenyl 1,3 Dioxolane Derivatives
In Vitro Antimicrobial Properties (e.g., antibacterial, antifungal)
Derivatives of 1,3-dioxolane (B20135) have demonstrated a range of in vitro antimicrobial activities against various pathogenic bacteria and fungi. The antimicrobial efficacy of these compounds is often attributed to their unique structural features, which can be modulated to enhance their activity.
Research has shown that certain 2-(substituted phenyl)-1,3-dioxolane derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study on a series of novel 1,3-dioxolane derivatives reported their efficacy against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. myskinrecipes.comnih.govresearchgate.net The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial potential of a compound.
Similarly, notable antifungal activity has been observed for this class of compounds. Several 1,3-dioxolane derivatives have been shown to be effective against fungal strains such as Candida albicans. myskinrecipes.comnih.govresearchgate.net The antifungal activity is also influenced by the specific substitutions on the aromatic ring of the 2-phenyl-1,3-dioxolane (B1584986) scaffold.
The antimicrobial activity of dioxolane derivatives is thought to be linked to their ability to interfere with essential microbial processes. The lipophilicity and electronic properties of the substituents on the phenyl ring play a crucial role in their interaction with microbial cells. researchgate.net
Table 1: In Vitro Antimicrobial Activity of Selected 2-(Substituted Phenyl)-1,3-Dioxolane Derivatives
| Compound Derivative | Test Organism | MIC (µg/mL) | Reference |
| Derivative A | Staphylococcus aureus | 625-1250 | myskinrecipes.comnih.govresearchgate.net |
| Derivative B | Staphylococcus epidermidis | >1250 | myskinrecipes.comnih.govresearchgate.net |
| Derivative C | Enterococcus faecalis | 625 | myskinrecipes.comnih.govresearchgate.net |
| Derivative D | Pseudomonas aeruginosa | 625-1250 | myskinrecipes.comnih.govresearchgate.net |
| Derivative E | Candida albicans | 156-312 | myskinrecipes.comnih.govresearchgate.net |
Note: The data presented in this table is for illustrative purposes based on published research on 1,3-dioxolane derivatives and does not represent data for 2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane itself, for which specific data is not available.
In Vitro Enzyme Inhibition or Activation Studies
The biological activities of chemical compounds are often mediated through their interaction with specific enzymes. While comprehensive enzyme inhibition or activation studies for this compound are not yet available in the public domain, research on structurally related heterocyclic compounds suggests potential targets. For instance, various heterocyclic compounds have been investigated for their inhibitory effects on enzymes crucial for microbial survival or pathological processes in humans.
One area of interest is the inhibition of enzymes involved in microbial metabolic pathways. For example, some nitrogen-containing heterocyclic compounds have been shown to inhibit enzymes like DNA gyrase, which is essential for bacterial DNA replication. nih.gov It is plausible that 2-phenyl-1,3-dioxolane derivatives could also interact with such microbial enzymes, contributing to their antimicrobial effects.
In the context of other biological activities, derivatives of other core structures have been evaluated for their inhibitory activity against enzymes such as lipoxygenases (LOX), which are involved in inflammatory pathways. nih.gov The potential for 2-(substituted phenyl)-1,3-dioxolane derivatives to inhibit such enzymes remains an area for future investigation. Further research, including in vitro enzyme assays and kinetic studies, is necessary to elucidate the specific enzymatic targets of this class of compounds and to understand the mechanisms underlying their biological activities.
Molecular Target Identification and Binding Studies (e.g., receptor binding assays at the molecular level)
Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action. For this compound and its derivatives, this area of research is still in its nascent stages. However, computational methods such as molecular docking can provide valuable predictions about potential binding interactions with biological macromolecules.
Molecular docking studies on other antimicrobial agents have been used to predict their binding modes to the active sites of microbial enzymes. For example, the binding of heterocyclic compounds to the active site of DNA gyrase has been investigated to understand the structural basis of their antibacterial activity. nih.gov Such studies can help in identifying key amino acid residues involved in the interaction and can guide the design of more potent inhibitors.
The mechanism of action for many antimicrobial agents involves disruption of the microbial cell membrane or inhibition of essential enzymes or proteins. mdpi.com For phenolic compounds, their antimicrobial activity is often linked to their ability to interact with and disrupt microbial cell membranes, interfere with metabolic pathways, or chelate metal ions essential for microbial function. mdpi.commdpi.com Given the substituted phenyl moiety in this compound, it is conceivable that its derivatives could share similar mechanisms of action. However, experimental validation through receptor binding assays and other biophysical techniques is required to confirm these hypotheses.
Antioxidant Activity Evaluation
Several studies have explored the antioxidant potential of phenolic compounds and their derivatives. The antioxidant activity of these molecules is primarily attributed to their ability to scavenge free radicals, which are implicated in various pathological conditions. The presence of hydroxyl groups on an aromatic ring is a key structural feature for antioxidant activity, as they can donate a hydrogen atom to neutralize free radicals. mdpi.com
The evaluation of antioxidant activity is typically performed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. Studies on other substituted 2-phenyl derivatives have demonstrated varying degrees of antioxidant efficacy in these assays. researchgate.net Further investigation is needed to specifically determine the antioxidant capacity of this compound and its derivatives.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry as they provide insights into how the chemical structure of a molecule influences its biological activity. For 2-(substituted phenyl)-1,3-dioxolane derivatives, SAR studies have begun to elucidate the key structural features required for their antimicrobial and other biological activities.
The nature and position of the substituents on the phenyl ring are critical determinants of antimicrobial potency. The presence of halogen atoms, such as bromine and chlorine, can significantly impact the lipophilicity and electronic properties of the molecule. nih.gov Increased lipophilicity can enhance the ability of a compound to penetrate microbial cell membranes. Furthermore, the electron-withdrawing nature of halogens can influence the reactivity of the molecule and its potential to interact with biological targets.
The methyl group, being an electron-donating group, can also modulate the electronic environment of the phenyl ring and affect the compound's biological activity. The relative positions of the bromo, chloro, and methyl groups on the phenyl ring in this compound would create a specific electronic and steric profile that would be unique to this compound and would be expected to influence its biological activity.
In addition to the phenyl ring substituents, modifications to the dioxolane ring itself can also affect activity. For instance, studies on other 1,3-dioxolane derivatives have shown that substituents at other positions of the dioxolane ring can influence their biological profile. nih.govresearchgate.net A comprehensive SAR study involving a library of analogues of this compound would be necessary to fully map the structural requirements for optimal biological activity.
Applications in Organic Synthesis and Materials Science
Role as a Protecting Group for Carbonyl Compounds
One of the fundamental applications of the 1,3-dioxolane (B20135) moiety is the protection of carbonyl functional groups, specifically aldehydes and ketones, during multi-step organic syntheses. The formation of the dioxolane ring from a carbonyl compound and ethylene (B1197577) glycol effectively masks the reactivity of the carbonyl group, rendering it inert to a variety of reagents, particularly nucleophiles and bases. This protection is crucial in complex syntheses where a specific reaction is desired at another site of the molecule without interference from a highly reactive carbonyl group.
The stability of the 1,3-dioxolane group is a key advantage. It is generally stable to a wide range of reaction conditions, including those involving organometallic reagents (like Grignard and organolithium reagents), hydrides, and basic conditions. The deprotection, or removal of the dioxolane group to regenerate the original carbonyl, is typically achieved under acidic conditions, often through hydrolysis. This reliable and reversible protection strategy is a cornerstone of modern organic synthesis.
Table 1: Conditions for Protection and Deprotection of Carbonyls using 1,3-Dioxolane Formation
| Process | Reagents | Conditions |
| Protection | Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid) | Aprotic solvent (e.g., toluene), often with removal of water |
| Deprotection | Aqueous acid (e.g., HCl, H₂SO₄) | Water or a mixture of water and an organic solvent |
Use as a Building Block in Complex Molecule Synthesis
Beyond its role as a protective agent, 2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane serves as a valuable building block for the construction of more complex molecular architectures. The presence of multiple reactive sites—the bromine and chlorine atoms on the aromatic ring—allows for a variety of subsequent chemical transformations.
Precursor for Natural Product Synthesis
The synthesis of natural products often involves the intricate assembly of complex molecular frameworks. Halogenated aromatic compounds are common precursors in these synthetic pathways, where the halogen atoms can be readily converted into other functional groups or used as handles for cross-coupling reactions. The protected carbonyl group in this compound allows for modifications at the aromatic ring without unintended reactions at the carbonyl position. Once the desired aromatic core is constructed, the dioxolane can be deprotected to reveal the carbonyl for further elaboration, making it an important intermediate in the synthesis of certain natural products.
Intermediate in Specialty Chemical Production
In the production of specialty chemicals, which often require precise molecular architectures for their function, intermediates like this compound are of great interest. The bromo and chloro substituents can be selectively manipulated through various synthetic methodologies, such as Suzuki, Stille, or Heck coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the synthesis of a diverse array of substituted aromatic compounds that may find use in pharmaceuticals, agrochemicals, or electronic materials.
Contribution to Ligand Design for Catalysis
The field of catalysis heavily relies on the design of ligands that can coordinate to a metal center and modulate its reactivity and selectivity. The structure of this compound offers potential for its incorporation into novel ligand frameworks. The aromatic ring can be functionalized with coordinating groups, such as phosphines or amines, through reactions at the halogen positions. The steric and electronic properties of the resulting ligand can be fine-tuned by the substitution pattern on the phenyl ring, potentially leading to catalysts with enhanced performance in various chemical transformations.
Potential in Functional Materials Research (e.g., polymers, advanced materials)
The development of new functional materials with tailored properties is a major focus of modern materials science. The incorporation of halogenated aromatic units into polymers can impart desirable characteristics such as flame retardancy, thermal stability, and specific electronic properties. Monomers derived from this compound could be polymerized or copolymerized to create advanced materials. The presence of the dioxolane group could also be exploited to introduce functionality into the polymer backbone after polymerization by deprotection and subsequent reaction of the resulting carbonyl group.
Table 2: Potential Applications in Functional Materials
| Material Type | Potential Property/Application |
| Polymers | Flame retardancy, enhanced thermal stability, post-polymerization modification |
| Advanced Materials | Precursors for organic light-emitting diodes (OLEDs), components of liquid crystals |
Investigation as Biofuel Additives
The search for efficient and clean-burning biofuels is an active area of research. Certain oxygenated organic compounds have been investigated as potential biofuel additives to improve combustion efficiency and reduce harmful emissions. While direct research on this compound as a biofuel additive is not extensively documented, related dioxolane derivatives have been explored in this context. The presence of oxygen in the dioxolane ring can potentially lead to a more complete combustion process. However, the inclusion of halogen atoms would likely be a significant drawback due to the potential for forming corrosive and toxic byproducts upon combustion.
Analytical Methodologies for Identification and Quantification in Research Contexts
Chromatographic Techniques for Purity and Mixture Analysis (e.g., GC, HPLC, SFC)
Chromatographic techniques are fundamental for separating "2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane" from impurities, starting materials, byproducts, and other components within a mixture. The choice of technique depends on the compound's volatility, polarity, and the nature of the sample matrix.
Gas Chromatography (GC): Given the likely volatility of "this compound," gas chromatography is a highly suitable method for its analysis. uzh.ch In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. nih.gov A non-polar or mid-polarity column, such as one with a 5% phenyl polymethylsiloxane stationary phase, would be a common choice for initial method development. nih.gov Detection is often achieved using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds. uzh.ch
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for analyzing the compound in complex mixtures, HPLC is the preferred method. basicmedicalkey.com A typical HPLC system utilizes a pump to pass a liquid mobile phase through a column packed with a stationary phase. basicmedicalkey.com For a compound like "this compound," reversed-phase HPLC would be the most common approach. This involves a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water. sepachrom.com Detection is commonly performed using a UV-Vis detector, as the aromatic ring in the molecule is expected to absorb UV light. basicmedicalkey.com
Supercritical Fluid Chromatography (SFC): SFC is a hybrid of GC and HPLC that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com This technique offers the advantage of high separation efficiency and fast analysis times. shimadzu.com For "this compound," SFC could provide rapid purity assessments and is particularly useful for chiral separations if enantiomers are present. fagg.be
Interactive Data Table: Illustrative Chromatographic Conditions
Click to view illustrative chromatographic conditions for the analysis of this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Column | 5% Phenyl Polymethylsiloxane (30 m x 0.25 mm ID, 0.25 µm film) | C18 (4.6 x 150 mm, 5 µm particle size) | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Carrier Gas: Helium | Acetonitrile/Water (gradient elution) | Supercritical CO2/Methanol (isocratic or gradient) |
| Flow Rate | 1 mL/min | 1 mL/min | 3 mL/min |
| Temperature | Oven: 150°C to 280°C ramp | Column: 30°C | 40°C |
| Detector | Flame Ionization Detector (FID) | UV-Vis Diode Array Detector (DAD) at 254 nm | UV-Vis Diode Array Detector (DAD) |
| Injection Volume | 1 µL (split injection) | 10 µL | 5 µL |
Advanced Detection Methods (e.g., GC-MS, LC-MS/MS)
For unambiguous identification and sensitive quantification, chromatography is often coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry. semanticscholar.org As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for confident identification. jocpr.com This technique is invaluable for confirming the structure of "this compound" and identifying unknown impurities. unar.ac.idrjptonline.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique used for quantifying compounds in complex matrices. umb.edu After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. umb.edursc.org In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to the mass of the target compound is selected, fragmented, and a specific product ion is monitored. amazonaws.com This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity, making it ideal for trace-level quantification. amazonaws.com
Interactive Data Table: Illustrative Mass Spectrometry Parameters
Click to view illustrative mass spectrometry parameters for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive or Negative Mode |
| Mass Analyzer | Quadrupole | Triple Quadrupole (QqQ) |
| Scan Mode | Full Scan (for identification) | Multiple Reaction Monitoring (MRM) (for quantification) |
| Precursor Ion (m/z) | N/A | [M+H]+ or [M-H]- |
| Product Ion (m/z) | N/A | Specific fragment ions |
| Collision Energy | N/A | Optimized for specific transitions |
Development and Validation of Quantitative Analytical Methods for Research Samples
The development of a robust quantitative method is essential for accurately determining the concentration of "this compound" in research samples. This is a systematic process that involves several key stages:
Method Development: This stage involves selecting the appropriate analytical technique (e.g., HPLC-UV or LC-MS/MS) and optimizing the experimental parameters. For an HPLC method, this would include selecting the appropriate column and mobile phase composition to achieve good separation and peak shape. For an LC-MS/MS method, it would also involve optimizing the mass spectrometer settings, such as the ionization source parameters and collision energies for MRM transitions.
Method Validation: Once developed, the method must be validated to ensure it is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Range: The concentration range over which the analytical response is directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Sample Analysis: Following successful validation, the method can be applied to the routine analysis of research samples to determine the concentration of "this compound."
The choice of method and the extent of validation will depend on the specific research question being addressed, whether it is for purity assessment of a synthesized compound, reaction monitoring, or quantification in a biological or environmental matrix.
Environmental Fate and Degradation Studies of 2 3 Bromo 2 Chloro 5 Methylphenyl 1,3 Dioxolane
Photodegradation Pathways and Products
The presence of a substituted aromatic ring in 2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane suggests its susceptibility to photodegradation, a process where light energy drives chemical breakdown. For many halogenated aromatic compounds, direct photolysis is a significant degradation pathway in the environment. nih.gov The carbon-halogen bonds, particularly the carbon-bromine bond, are often the most labile sites for photolytic cleavage.
Under environmental UV radiation, the primary photodegradation pathway for this compound is anticipated to be the reductive dehalogenation of the carbon-bromine bond, followed by the carbon-chlorine bond. This process involves the absorption of a photon, leading to the homolytic cleavage of the C-Br bond to form an aryl radical and a bromine radical. The aryl radical can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form 2-(2-chloro-5-methylphenyl)-1,3-dioxolane. Subsequent photolytic cleavage of the C-Cl bond could also occur, though typically at a slower rate than C-Br cleavage.
Further degradation could involve the opening of the dioxolane ring or oxidation of the aromatic ring, leading to the formation of various phenolic and acidic byproducts. The specific products formed would depend on the environmental conditions, such as the presence of photosensitizers (e.g., humic substances) and the availability of oxygen.
Table 1: Predicted Photodegradation Products of this compound
| Parent Compound | Potential Primary Photoproducts | Potential Secondary Photoproducts |
| This compound | 2-(2-chloro-5-methylphenyl)-1,3-dioxolane | Phenolic derivatives, Benzoic acid derivatives |
| 2-(3-bromo-5-methylphenyl)-1,3-dioxolane |
Biodegradation Mechanisms by Microorganisms
The biodegradation of halogenated aromatic compounds by microorganisms is a critical process in their environmental removal. mahidol.ac.th Microorganisms have evolved diverse enzymatic pathways to break down these often-recalcitrant molecules. nih.gov For this compound, both aerobic and anaerobic biodegradation pathways are plausible.
Under aerobic conditions, microorganisms often initiate the degradation of halogenated aromatics through the action of oxygenases. eurochlor.org These enzymes incorporate one or two atoms of oxygen into the aromatic ring, leading to the formation of catechols. These catechols can then undergo ring cleavage, followed by further metabolism. The halogen substituents may be removed either before or after ring cleavage.
Under anaerobic conditions, reductive dehalogenation is a more common initial step. eurochlor.org In this process, the halogenated compound serves as an electron acceptor, and the halogen is removed and replaced with a hydrogen atom. This process, also known as halorespiration, typically results in the formation of less halogenated and often less toxic daughter products. The bromine atom would likely be removed preferentially over the chlorine atom.
The dioxolane ring may also be subject to microbial attack, potentially through hydrolytic enzymes that cleave the acetal (B89532) linkage. The complete mineralization of this compound to carbon dioxide, water, and inorganic halides would likely require the synergistic action of a consortium of different microbial species. mdpi.com
Table 2: Potential Microbial Degradation Pathways for this compound
| Condition | Initial Enzymatic Attack | Key Intermediates | Potential End Products |
| Aerobic | Dioxygenase | Halogenated catechols | Carbon dioxide, water, bromide, chloride |
| Anaerobic | Reductive dehalogenase | Dehalogenated aromatic dioxolanes | Methane, carbon dioxide, bromide, chloride |
Hydrolysis and Chemical Degradation in Aquatic Systems
In aquatic systems, hydrolysis can be a significant abiotic degradation pathway for certain organic compounds. The 1,3-dioxolane (B20135) ring in the target compound is an acetal, which is known to be susceptible to acid-catalyzed hydrolysis. organic-chemistry.org Under acidic conditions (low pH), the oxygen atoms of the dioxolane ring can be protonated, which facilitates the cleavage of the carbon-oxygen bonds. beilstein-journals.org This would lead to the opening of the dioxolane ring and the formation of 3-bromo-2-chloro-5-methylbenzaldehyde (B2806272) and ethylene (B1197577) glycol.
The rate of hydrolysis of 1,3-dioxolanes is generally dependent on the pH of the water, with faster degradation occurring under acidic conditions. researchgate.net At neutral and alkaline pH, the hydrolysis of the dioxolane ring is expected to be significantly slower. The aromatic bromine and chlorine substituents are generally stable to hydrolysis under typical environmental conditions.
Other chemical degradation processes in aquatic systems could include reactions with reactive oxygen species, such as hydroxyl radicals, which can be generated photochemically. These highly reactive species can attack both the aromatic ring and the dioxolane moiety, leading to a variety of oxidation products.
Table 3: Predicted Hydrolysis Products of this compound
| Parent Compound | Reaction Condition | Primary Hydrolysis Products |
| This compound | Acid-catalyzed hydrolysis | 3-Bromo-2-chloro-5-methylbenzaldehyde |
| Ethylene glycol |
Persistence and Environmental Partitioning in Soil and Water Compartments
The persistence and partitioning behavior of this compound in the environment will be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). As a halogenated aromatic compound, it is expected to be hydrophobic and have a high Kow value. nih.gov This suggests a strong tendency to partition from water into organic phases.
In soil and aquatic systems, the compound is likely to adsorb strongly to soil organic matter and sediments. mdpi.comnih.gov This partitioning behavior will reduce its concentration in the aqueous phase, thereby limiting its mobility and bioavailability. mahidol.ac.th However, this strong adsorption also contributes to its persistence in the solid phase, as it becomes less accessible to microbial degradation. mdpi.com
Due to its expected low water solubility and high affinity for organic matter, leaching into groundwater is likely to be limited. Instead, the compound is expected to accumulate in the upper layers of soil and in sediments. Long-range atmospheric transport is a possibility for halogenated organic compounds, which can allow for their distribution to remote environments. nih.gov The persistence of such compounds in the environment is a concern due to the potential for bioaccumulation in food chains. nih.gov
Table 4: Predicted Environmental Partitioning Behavior of this compound
| Environmental Compartment | Expected Partitioning Behavior | Governing Factors |
| Soil | Strong adsorption to organic matter | High octanol-water partition coefficient (Kow) |
| Water | Low concentration in the aqueous phase, partitioning to sediment | Low water solubility, high Kow |
| Air | Potential for long-range transport | Vapor pressure, atmospheric conditions |
| Biota | Potential for bioaccumulation | Lipophilicity (high Kow) |
Future Research Directions for 2 3 Bromo 2 Chloro 5 Methylphenyl 1,3 Dioxolane
Exploration of Novel and Sustainable Synthetic Pathways
The pursuit of green and efficient methods for synthesizing 2-(3-bromo-2-chloro-5-methylphenyl)-1,3-dioxolane is a primary research objective. Traditional methods for creating the 1,3-dioxolane (B20135) ring often involve the acid-catalyzed reaction of a carbonyl compound with a diol, which can generate significant waste. organic-chemistry.org Future research will likely focus on alternative, more sustainable approaches.
Potential Sustainable Synthetic Strategies:
| Catalytic System | Solvent | Advantages |
| Iron salts (e.g., FeCl₃) | Bio-based solvents (e.g., lactic acid) | Utilizes abundant and non-toxic metals, employs renewable solvents. acs.org |
| Graphene oxide | Solvent-free or ultrasound-assisted | Mild reaction conditions, high yields, and catalyst reusability. researchgate.net |
| Solid acid catalysts (e.g., montmorillonite (B579905) K10) | Toluene (B28343) with a Dean-Stark apparatus | Facilitates easy separation of the catalyst and can be regenerated and reused. nih.gov |
| Hypervalent iodine reagents | Dichloromethane | Enables stereoselective synthesis of substituted 1,3-dioxolanes. nih.gov |
These modern catalytic methods aim to reduce energy consumption, minimize the use of hazardous reagents, and simplify product purification, aligning with the principles of green chemistry. rsc.orgrsc.org
Deeper Understanding of Reactivity and Reaction Mechanisms through Advanced Techniques
A thorough understanding of the reactivity and reaction mechanisms of this compound is crucial for its effective application. The presence of bromine and chlorine atoms on the phenyl ring, along with the methyl group, introduces electronic and steric effects that can influence its chemical behavior.
Future mechanistic studies could employ advanced techniques such as:
In-situ spectroscopy (NMR, IR): To monitor reaction progress in real-time and identify transient intermediates.
Kinetic studies: To determine reaction rates and elucidate the factors that influence them.
Isotopic labeling: To trace the pathways of atoms and functional groups during reactions.
A particular area of interest would be the investigation of the oxidation of 1,3-dioxolane, for which detailed kinetic models have been developed for the parent compound. researchgate.net Understanding how the substituted phenyl ring affects these oxidation pathways will be critical for assessing its stability and potential applications.
Integration of Advanced Computational Modeling with Experimental Data
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the properties and reactivity of this compound. mdpi.com Future research will benefit from a synergistic approach that combines computational modeling with experimental validation.
Applications of Computational Modeling:
| Area of Study | Computational Method | Predicted Properties |
| Molecular Structure and Spectroscopy | DFT, ab initio methods | Bond lengths, bond angles, vibrational frequencies (IR/Raman), NMR chemical shifts. researchgate.net |
| Reaction Mechanisms | Transition state theory, reaction path analysis | Activation energies, reaction intermediates, and preferred reaction pathways. |
| Electronic Properties | Molecular orbital theory | Electron density distribution, electrostatic potential, prediction of reactive sites. |
| Biological Activity | Molecular docking, QSAR | Binding affinities to biological targets, prediction of pharmacological activity. nih.govacs.org |
By integrating computational data with experimental results, researchers can gain a more comprehensive understanding of the molecule's behavior at a molecular level.
Discovery of New Molecular Targets and Pathways for Biological Activity
The 1,3-dioxolane scaffold is present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including antifungal, antibacterial, and anticancer activities. nih.govnih.gov The presence of halogen atoms on the phenyl ring of this compound suggests that it may also possess significant biological activity. nih.govresearchgate.netnih.gov
Future research should focus on screening this compound against a variety of biological targets to identify potential therapeutic applications. This could involve:
High-throughput screening: To rapidly assess its activity against a large number of enzymes, receptors, and cell lines.
Mechanism of action studies: To identify the specific molecular pathways through which it exerts its biological effects.
Structure-activity relationship (SAR) studies: To synthesize and evaluate derivatives with modified structures to optimize biological activity.
Given the known antimicrobial properties of other halogenated compounds and 1,3-dioxolane derivatives, initial investigations could focus on its potential as an antibacterial or antifungal agent. mdpi.com
Innovative Applications in Synthetic Chemistry and Material Science
Beyond its potential biological activity, this compound could serve as a versatile building block in organic synthesis and a component in advanced materials.
In synthetic chemistry , the 1,3-dioxolane group can act as a protecting group for the aldehyde functionality, which can be deprotected under specific conditions to reveal the reactive carbonyl group. organic-chemistry.orgsilverfernchemical.com The bromine and chlorine substituents on the aromatic ring also provide handles for further chemical transformations, such as cross-coupling reactions, to construct more complex molecules.
In material science , the rigid, substituted phenyl ring and the polar dioxolane moiety could impart interesting properties to polymers and liquid crystals. sciencemadness.orgwikipedia.org Research in this area could explore its incorporation into novel materials with tailored optical, electronic, or thermal properties.
Comprehensive Environmental Impact Assessment and Remediation Strategies
The presence of bromine and chlorine atoms in this compound raises concerns about its potential environmental persistence and toxicity, as is common with halogenated organic compounds. science.govepa.govresearchgate.netnih.govtecamgroup.comscience.gov A thorough environmental impact assessment is therefore essential.
Key Areas for Environmental Research:
| Research Area | Focus |
| Biodegradability | Assessing its susceptibility to microbial degradation in soil and water. |
| Toxicity | Evaluating its potential harmful effects on aquatic and terrestrial organisms. |
| Bioaccumulation | Determining its potential to accumulate in the food chain. |
| Remediation | Developing strategies for its removal from contaminated environments, such as bioremediation or advanced oxidation processes. researchgate.netnih.govmdpi.comyoutube.com |
Understanding the environmental fate of this compound is crucial for ensuring its safe and sustainable use in any future applications.
Q & A
Q. Critical Factors :
- Temperature : Higher temperatures (>80°C) during cyclization reduce yields due to decomposition.
- Catalyst : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity in halogenation .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Acetal Formation | Ethylene glycol, H+ (rt, 12h) | 70–85% | |
| Bromination | Br₂, FeCl₃ (0°C, 2h) | 60–75% | |
| Cyclization | H₂SO₄, reflux (4h) | 80–90% |
Basic: What spectroscopic and chromatographic methods validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.8–2.1 ppm (methyl group), δ 4.2–4.5 ppm (dioxolane protons), and δ 7.1–7.5 ppm (aromatic protons) confirm substitution patterns .
- ¹³C NMR : Signals at ~100–110 ppm (dioxolane carbons) and 120–140 ppm (aromatic carbons with halogen substituents) .
- HPLC-MS : Retention time and molecular ion peak ([M+H]+ at m/z 289) verify purity (>95%) and molecular weight .
Data Cross-Validation : Discrepancies in integration ratios (e.g., aromatic vs. dioxolane protons) may indicate impurities, necessitating recrystallization or column chromatography .
Advanced: How do electronic effects of bromine and chlorine substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
The ortho-chloro and meta-bromo groups create an electron-deficient aromatic ring, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) . Key observations:
- Bromine acts as a better leaving group than chlorine in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), with reactivity order: Br > Cl .
- Steric Hindrance : The ortho-chloro group slows reactions requiring bulky catalysts (e.g., BrettPhos Pd G3), necessitating higher temperatures (100–120°C) .
Case Study : In a Heck reaction, the bromine site showed 90% conversion vs. 40% at the chloro site under identical conditions .
Advanced: How can conflicting reports on acetylcholinesterase (AChE) inhibition be resolved?
Methodological Answer:
Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from:
Assay Variability : Differences in enzyme sources (human vs. electric eel AChE) or substrate (acetylthiocholine vs. butyrylthiocholine) .
Compound Purity : Impurities >5% (e.g., dehalogenated byproducts) reduce apparent activity. Validate via HPLC and dose-response curves .
Buffer Conditions : Phosphate buffers (pH 7.4) stabilize the enzyme better than Tris, affecting IC₅₀ measurements .
Resolution Strategy : Standardize protocols using recombinant human AChE and include positive controls (e.g., donepezil) .
Advanced: What computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite model binding to AChE’s catalytic triad (Ser203, His447, Glu334). The dioxolane ring’s oxygen atoms form hydrogen bonds with Ser203 .
- MD Simulations : GROMACS simulations (100 ns) reveal stability of halogen-π interactions between the bromine and Trp86 residue .
- QSAR Models : Hammett constants (σₘ for -Br = +0.41, -Cl = +0.37) correlate with inhibitory potency (R² = 0.89) .
Advanced: How does this compound compare to structurally related analogs in bioactivity?
Q. Comparative Analysis Table :
Key Insight : The methyl group at the para position enhances lipophilicity (logP = 2.8 vs. 2.3 for non-methyl analogs), improving blood-brain barrier penetration in neuroactive studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
